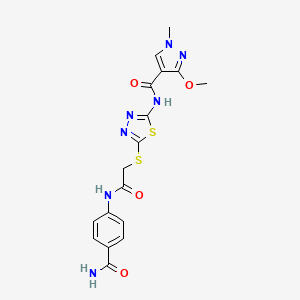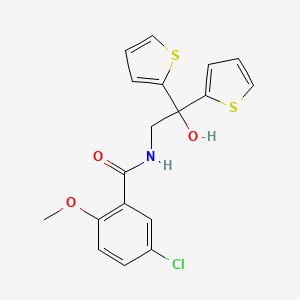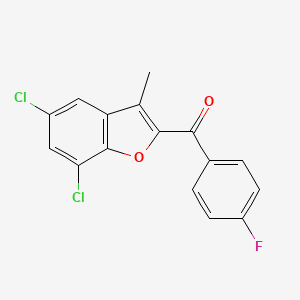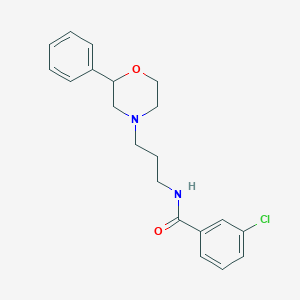
3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized through the reaction of benzoic acid with ammonia or amines. The synthesis process often involves the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, an amide group, a pyrrolidine ring, and a bromine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Benzamide compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of related antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored in scientific research. These compounds are synthesized in good yields and characterized using spectroscopic methods. Their crystal structures exhibit stabilization primarily through N–H⋯O and C–H⋯O hydrogen bonds, supplemented by C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations further elucidate the significant role of π-interactions in stabilizing molecular assemblies, providing insights into the solid-state behavior of such compounds (Saeed et al., 2020).
Medicinal Chemistry and Pharmacology
Compounds structurally related to 3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been investigated for their potential medicinal applications. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor highlights the therapeutic significance of such molecules. MGCD0103 selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).
Organic Synthesis and Chemical Reactivity
Research into the reactions of β-(lithiomethyl)azines with nitriles, forming compounds like pyrrolo-pyridines and related structures, showcases the chemical reactivity and synthetic utility of such benzamide derivatives. These reactions provide a versatile method for constructing complex heterocyclic compounds, which can serve as valuable intermediates in organic synthesis (Davis et al., 1992).
Antipsychotic Agent Development
The development of conformationally restricted analogues of remoxipride, including derivatives similar to 3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, has contributed to understanding the molecular basis of antipsychotic agents. Such studies help in identifying structural features critical for dopamine D-2 receptor affinity, aiding in the design of new therapeutic agents (Norman et al., 1993).
Advanced Materials and Polymer Chemistry
In the field of materials science, the synthesis and properties of aromatic polyamides and polyimides based on related benzamide derivatives have been investigated. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for high-performance materials applications. Such studies contribute to the development of advanced polymers with tailored mechanical and thermal properties (Yang & Lin, 1995).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that this compound interacts with.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
These studies have shown that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its spatial orientation, which could in turn be influenced by environmental factors.
将来の方向性
特性
IUPAC Name |
3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDANEMWISTBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)



![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)


![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)